molecular formula C21H15BrIN3O4 B11542279 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate

4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate

Cat. No.: B11542279
M. Wt: 580.2 g/mol
InChI Key: PCROVAGWOXGFOS-KIBLKLHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate is a complex organic compound that features a combination of aromatic rings, halogen substituents, and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate typically involves multiple steps:

  • Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 5-bromopyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This hydrazide is then reacted with 2-methoxybenzaldehyde under acidic conditions to yield the hydrazone intermediate.

  • Coupling Reaction: : The hydrazone intermediate is then subjected to a coupling reaction with 2-iodobenzoic acid. This step often requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol.

  • Substitution: : The halogen atoms (bromine and iodine) on the aromatic rings can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for a wide range of chemical modifications.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be explored for its antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

Due to its potential biological activity, this compound might be investigated as a lead compound in the development of new pharmaceuticals.

Industry

In material science, the compound could be used in the design of new materials with specific electronic or optical properties, given its aromatic and halogenated structure.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, altering their activity. The presence of halogen atoms could enhance binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[(5-chloropyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate
  • 4-[(E)-{2-[(5-fluoropyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate

Uniqueness

The presence of both bromine and iodine atoms in 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate makes it unique compared to its analogs. These halogens can significantly influence the compound’s reactivity and interactions, potentially leading to unique properties and applications.

Properties

Molecular Formula

C21H15BrIN3O4

Molecular Weight

580.2 g/mol

IUPAC Name

[4-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2-iodobenzoate

InChI

InChI=1S/C21H15BrIN3O4/c1-29-19-8-13(10-25-26-20(27)14-9-15(22)12-24-11-14)6-7-18(19)30-21(28)16-4-2-3-5-17(16)23/h2-12H,1H3,(H,26,27)/b25-10+

InChI Key

PCROVAGWOXGFOS-KIBLKLHPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC=CC=C3I

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC=CC=C3I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.